molecular formula C₂₇H₂₄N₆O₅ B1145703 N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide CAS No. 284670-98-0

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide

Cat. No. B1145703
M. Wt: 512.52
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including the formation of intermediate compounds and the use of specific reagents to achieve the desired molecular structure. For instance, the synthesis of pyridine derivatives can be achieved through reactions involving corresponding benzylamines and ethyl pyrido[1,2-a]pyrimidine carboxylates, which are obtained from amino-pyridines and triethyl methanetricarboxylate. The structural confirmation of these compounds is typically performed using elemental analysis and NMR spectroscopy (Ukrainets et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide is characterized using spectroscopic techniques such as FT-IR, NMR, and sometimes crystallography. These analyses provide detailed information about the atomic and molecular configurations, helping to understand the compound's potential interactions and reactivity (Kadir et al., 2017).

Chemical Reactions and Properties

The chemical behavior of these molecules can be influenced by various factors, including the presence of specific functional groups. The reactivity towards different reagents, the potential for undergoing substitution reactions, and the stability of the compound under various conditions are crucial aspects of its chemical properties. For example, modifications to the pyridine moiety, such as methylation, can significantly impact the biological activity of related compounds (Ukrainets et al., 2015).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide falls under the class of heterocyclic compounds. Studies have demonstrated the synthesis of various heterocyclic compounds, showing potential pharmacological activities. Kumar and Mashelker (2007) synthesized a range of oxadiazole derivatives expected to possess hypertensive activity, starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate and further treating with various reagents to obtain the desired products ChemInform.

Amplification of Phleomycin

Brown and Cowden (1982) explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate to yield pyridinylpyrimidines, which served as amplifiers of phleomycin against Escherichia coli. This showcases the potential use of such compounds in amplifying the effects of antibiotics, thereby contributing to antimicrobial research Australian Journal of Chemistry.

Analgesic Properties Optimization

Ukrainets et al. (2015) focused on modifying the pyridine moiety of a molecule to enhance its analgesic properties. They synthesized N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and found that certain modifications led to increased biological activity, indicating the importance of molecular structure in drug efficacy Ukrainets et al..

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives, investigating their antidepressant and nootropic activities. They found that specific substitutions on the aryl ring significantly affected the compounds' activities, highlighting the potential of these compounds in CNS-related therapies Arabian Journal of Chemistry.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to bioactive molecules. Additionally, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand the utility of this compound in medicinal chemistry .

properties

IUPAC Name

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMYJDVQDNOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea

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